molecular formula C14H27N3 B11738065 hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11738065
M. Wt: 237.38 g/mol
InChI Key: VBVOUSGMVTZZLJ-UHFFFAOYSA-N
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Description

Hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with a hexyl chain and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the hexyl chain and the amine group. One common method involves the reaction of 5-methyl-1-(propan-2-yl)-1H-pyrazole with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hexyl chain or the pyrazole ring can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions, while nucleophiles like sodium azide can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

Hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Hexyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be compared with other similar compounds such as:

    5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Lacks the hexyl chain, which may affect its solubility and biological activity.

    N-hexyl-5-methyl-2-(propan-2-yl)cyclohexan-1-amine: Contains a cyclohexane ring instead of a pyrazole ring, leading to different chemical properties and reactivity.

    1-isopropyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: A salt form that may have different solubility and stability properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H27N3

Molecular Weight

237.38 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]hexan-1-amine

InChI

InChI=1S/C14H27N3/c1-5-6-7-8-9-15-10-14-11-16-17(12(2)3)13(14)4/h11-12,15H,5-10H2,1-4H3

InChI Key

VBVOUSGMVTZZLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=C(N(N=C1)C(C)C)C

Origin of Product

United States

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